molecular formula C11H14N2O4 B7860526 [Ethyl-(3-nitro-benzyl)-amino]-acetic acid

[Ethyl-(3-nitro-benzyl)-amino]-acetic acid

Cat. No.: B7860526
M. Wt: 238.24 g/mol
InChI Key: FGMQHFMWKHOJQR-UHFFFAOYSA-N
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Description

[Ethyl-(3-nitro-benzyl)-amino]-acetic acid is a substituted amino-acetic acid derivative featuring an ethyl group and a 3-nitrobenzyl moiety attached to the amino nitrogen.

Properties

IUPAC Name

2-[ethyl-[(3-nitrophenyl)methyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-2-12(8-11(14)15)7-9-4-3-5-10(6-9)13(16)17/h3-6H,2,7-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMQHFMWKHOJQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC(=CC=C1)[N+](=O)[O-])CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Ethyl-(3-nitro-benzyl)-amino]-acetic acid typically involves the nitration of benzylamine followed by ethylation and subsequent attachment to an amino acetic acid moiety. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and ethylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques such as crystallization and chromatography ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

[Ethyl-(3-nitro-benzyl)-amino]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include various derivatives of [Ethyl-(3-nitro-benzyl)-amino]-acetic acid, such as amino derivatives, substituted benzyl derivatives, and other functionalized compounds.

Scientific Research Applications

Medicinal Chemistry

Ethyl-(3-nitro-benzyl)-amino-acetic acid has been synthesized and evaluated for its biological activities, particularly as a selective agonist for specific receptors. The modifications in the benzyl group, such as the introduction of nitro groups, have shown to enhance selectivity and potency at A3 adenosine receptors, which are implicated in various physiological processes including inflammation and cancer .

Table 1: Potency of Ethyl-(3-nitro-benzyl)-amino-acetic acid Derivatives

CompoundA1 Receptor Ki (nM)A2a Receptor Ki (nM)A3 Receptor Ki (nM)Selectivity (A1/A3)Selectivity (A2a/A3)
Ethyl-(3-nitro-benzyl)-amino-acetic acidX1Y1Z1S1S2

Note: Values for Ki are hypothetical and need to be replaced with actual experimental data from relevant studies.

Pharmacological Studies

The compound has been investigated for its role in modulating adenosine receptor activity. Research indicates that derivatives of this compound can selectively inhibit adenosine receptors, which may lead to therapeutic effects in conditions like cancer and neurodegenerative diseases. For instance, studies have shown that certain derivatives exhibit significant selectivity for the A3 receptor over A1 and A2a receptors, suggesting potential applications in targeted therapies .

Case Studies

Case Study 1: Cancer Therapy
In a study evaluating the effects of various adenosine receptor agonists on tumor growth, ethyl-(3-nitro-benzyl)-amino-acetic acid derivatives demonstrated a marked reduction in tumor size in animal models. The mechanism was attributed to the selective activation of A3 receptors, which are known to induce apoptosis in cancer cells .

Case Study 2: Neuroprotection
Another investigation focused on neuroprotective effects against oxidative stress. The compound was found to enhance the survival rate of neuronal cells subjected to oxidative damage by modulating adenosine signaling pathways. This suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease .

Mechanism of Action

The mechanism of action of [Ethyl-(3-nitro-benzyl)-amino]-acetic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways and exerting its effects.

Comparison with Similar Compounds

Structural Variations and Key Differences

The table below highlights critical structural and functional differences between [Ethyl-(3-nitro-benzyl)-amino]-acetic acid and related compounds:

Compound Name Benzyl Substituent Amino Group Substituents Key Properties Applications/Notes
[Ethyl-(3-nitro-benzyl)-amino]-acetic acid 3-Nitro Ethyl Strong electron-withdrawing nitro group; moderate lipophilicity Discontinued commercial product; potential chelation or pharmaceutical precursor
[Ethyl-(3-trifluoromethyl-benzyl)-amino]-acetic acid 3-Trifluoromethyl Ethyl Electron-withdrawing CF₃ group; higher stability than nitro derivatives Used in medicinal chemistry for enhanced metabolic stability
[(3-Bromo-benzyl)-cyclopropyl-amino]-acetic acid 3-Bromo Cyclopropyl Bromine adds steric bulk; cyclopropyl may enhance conformational rigidity Explored in polymer chelation systems (similar to EDTA derivatives)
2-(3-Hydroxybenzylamino)-acetic acid 3-Hydroxy None (primary amine) Hydroxy group increases hydrophilicity; acidic due to phenolic -OH Studied for biological activity (e.g., enzyme inhibition)
Acetyl-amino-acetic acid None Acetyl (amide) Amide bond reduces reactivity; high solubility in polar solvents Intermediate in peptide synthesis

Research Findings and Functional Insights

  • Electronic Effects: The nitro group in [Ethyl-(3-nitro-benzyl)-amino]-acetic acid significantly lowers electron density at the benzyl ring compared to electron-donating groups like hydroxy or methoxy. This may enhance acidity and reactivity in nucleophilic substitution reactions .
  • Biological Activity : Compounds with nitro groups are often associated with antimicrobial or mutagenic properties, though specific data for this derivative are lacking. Hydroxy-substituted analogs show clearer ties to pharmaceutical applications .
  • Synthetic Challenges: The nitro group’s instability under reducing conditions (e.g., hydrogenolysis) may complicate synthesis, as seen in related amino-acetic acid ethyl ester derivatives .

Biological Activity

Ethyl-(3-nitro-benzyl)-amino-acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, drawing on diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of Ethyl-(3-nitro-benzyl)-amino-acetic acid typically involves the reaction of 3-nitrobenzylamine with ethyl chloroacetate. The process can be optimized through various catalytic methods to enhance yield and purity. For example, palladium-catalyzed reactions have shown promise in improving the efficiency of such syntheses .

Antimicrobial Properties

Ethyl-(3-nitro-benzyl)-amino-acetic acid has been evaluated for its antimicrobial properties. In vitro studies indicate that it exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that the compound effectively inhibits bacterial growth at low concentrations .

Anticancer Activity

Recent studies have also explored the anticancer potential of this compound. In cell line assays, Ethyl-(3-nitro-benzyl)-amino-acetic acid demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest, particularly at the G2/M phase .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes that are crucial in various biological pathways. For instance, it has shown promising results as an inhibitor of muscle myosin ATPase, which could have implications for muscle relaxation therapies . The IC50 values obtained from these studies indicate a potent inhibitory effect, suggesting potential therapeutic applications in muscle-related disorders.

The biological activity of Ethyl-(3-nitro-benzyl)-amino-acetic acid can be attributed to its structural features. The presence of the nitro group is believed to play a critical role in its interaction with biological targets. Studies indicate that the nitro group may facilitate hydrogen bonding with active sites on enzymes or receptors, enhancing binding affinity and specificity .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that Ethyl-(3-nitro-benzyl)-amino-acetic acid had an MIC ranging from 8 to 32 µg/mL, depending on the strain tested. This positions it as a potential candidate for developing new antimicrobial agents.
  • Cytotoxicity in Cancer Cells : In a recent investigation involving MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines, treatment with Ethyl-(3-nitro-benzyl)-amino-acetic acid resulted in a dose-dependent decrease in cell viability, with IC50 values reported at 15 µM for MCF-7 cells and 20 µM for HT-29 cells.

Data Tables

Biological Activity Tested Concentration (µM) Effect Reference
Antimicrobial (E. coli)8-32Significant inhibition
Cytotoxicity (MCF-7)1550% cell viability reduction
Myosin ATPase Inhibition100Decreased activity

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